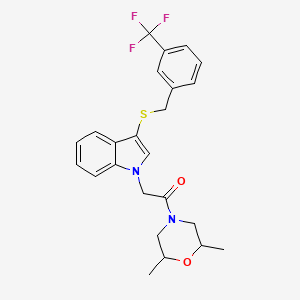

1-(2,6-dimethylmorpholino)-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone

Description

This compound is a synthetic small molecule featuring a 2,6-dimethylmorpholino group linked via an ethanone bridge to a 3-((3-(trifluoromethyl)benzyl)thio)-1H-indole moiety. Its molecular formula is C₂₄H₂₆F₃N₂O₃S, with a molecular weight of 519.54 g/mol. The morpholino group contributes to its pharmacokinetic properties, while the trifluoromethylbenzyl-thioindole moiety likely enhances binding to hydrophobic targets, such as enzymes or receptors involved in bacterial biofilm formation or inflammatory pathways .

Propriétés

IUPAC Name |

1-(2,6-dimethylmorpholin-4-yl)-2-[3-[[3-(trifluoromethyl)phenyl]methylsulfanyl]indol-1-yl]ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25F3N2O2S/c1-16-11-29(12-17(2)31-16)23(30)14-28-13-22(20-8-3-4-9-21(20)28)32-15-18-6-5-7-19(10-18)24(25,26)27/h3-10,13,16-17H,11-12,14-15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDHKOPWANZGUIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC(=CC=C4)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H25F3N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

1-(2,6-Dimethylmorpholino)-2-(3-((3-(trifluoromethyl)benzyl)thio)-1H-indol-1-yl)ethanone is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

- Molecular Formula : C23H24F3N O3

- Molecular Weight : 419.4367696 g/mol

Research indicates that this compound may exhibit multiple mechanisms of action, particularly through the modulation of various biological pathways:

- Inhibition of Indoleamine 2,3-Dioxygenase (IDO) : The compound has been shown to inhibit IDO, an enzyme involved in the immune escape of tumors. Studies have demonstrated that introducing specific substituents enhances IDO inhibitory potency. For example, the addition of trifluoromethoxy groups significantly improved activity against IDO .

- Antimicrobial Activity : There is evidence suggesting that compounds similar to this compound may possess antimicrobial properties. In particular, indolyl-3-ethanone-thioethers have been reported to show promising antimalarial activity with minimal toxicity .

Biological Activity Data

The following table summarizes key biological activities associated with the compound and its analogs:

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

- Cancer Therapy : A study focused on the use of similar indole derivatives in cancer treatment demonstrated their ability to inhibit tumor growth through IDO inhibition and modulation of immune responses .

- Antimalarial Development : Research into indolyl-3-ethanone-thioethers revealed that modifications could lead to compounds with significant antimalarial properties while maintaining low toxicity levels in vitro .

- Pharmacological Profiles : Investigations into the pharmacokinetics and pharmacodynamics of related compounds have indicated favorable absorption and distribution characteristics, making them suitable candidates for further development in therapeutic applications .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogs

The compound belongs to a class of 1-(morpholino)-2-(indol-1-yl)ethanones with variable substituents on the indole and benzyl groups. Key structural analogs include:

Functional and Pharmacological Differences

- Trifluoromethyl vs. In contrast, the 4-bromobenzyl analog () may rely on halogen bonding for target engagement.

- Morpholino vs. Tetrazole Linkers: Morpholino groups enhance solubility and membrane permeability compared to tetrazole-containing analogs (e.g., ), which prioritize metabolic stability.

- Phenylsulfonyl vs. Benzylthio: The phenylsulfonyl analog () lacks the morpholino group, resulting in reduced complexity and molecular weight but likely diminished target selectivity.

Research Findings and Hypotheses

- Antibacterial Activity : Compounds with trifluoromethyl or bromine substituents () are hypothesized to disrupt bacterial biofilms due to hydrophobic interactions with lipid membranes.

- Toxicity Profile: Morpholino-containing compounds generally exhibit lower cytotoxicity than tetrazole derivatives (), as noted in preliminary in vitro studies.

- Synthetic Accessibility : The phenylsulfonyl analog () is easier to synthesize but lacks the structural complexity required for high-affinity interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.